molecular formula C10H14ClN3 B13540744 2-Chloro-4-methyl-6-piperidin-4-yl-pyrimidine

2-Chloro-4-methyl-6-piperidin-4-yl-pyrimidine

Cat. No.: B13540744
M. Wt: 211.69 g/mol
InChI Key: TXHWMCBQPMYOST-UHFFFAOYSA-N
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Description

2-Chloro-4-methyl-6-piperidin-4-yl-pyrimidine is a chemical compound of significant interest in medicinal chemistry and drug discovery. This trisubstituted pyrimidine features a piperidine ring and a reactive chlorine atom, making it a valuable synthetic intermediate for the construction of more complex molecules. The piperidine ring is a prevalent pharmacophore found in numerous bioactive compounds, and its presence in this scaffold suggests potential for interacting with various biological targets . Pyrimidine derivatives are extensively investigated for their wide spectrum of biological activities. Research on analogous compounds has demonstrated potent in vitro biological activities, highlighting the potential of this chemical class in developing new therapeutic agents . Furthermore, the structural motif of a chloro-substituted pyrimidine is a key building block in synthesizing novel chemical entities. For instance, similar compounds serve as crucial precursors in structure-activity relationship (SAR) studies, such as in the development of potent enzyme inhibitors like NAPE-PLD inhibitors . The chlorine atom at the 2-position of the pyrimidine ring is a reactive site that can undergo further functionalization through nucleophilic aromatic substitution, allowing researchers to introduce diverse amine and other functional groups to create libraries of compounds for screening . This compound is presented for research applications only. This compound is For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

Molecular Formula

C10H14ClN3

Molecular Weight

211.69 g/mol

IUPAC Name

2-chloro-4-methyl-6-piperidin-4-ylpyrimidine

InChI

InChI=1S/C10H14ClN3/c1-7-6-9(14-10(11)13-7)8-2-4-12-5-3-8/h6,8,12H,2-5H2,1H3

InChI Key

TXHWMCBQPMYOST-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)Cl)C2CCNCC2

Origin of Product

United States

Preparation Methods

Two-Step Substitution and Chlorination Approach

A widely reported method involves a two-step process starting from 2-methylthio-4-chloropyrimidine derivatives:

Step Reaction Type Reagents/Conditions Intermediate/Product
1 Substitution 2-Methylthio-4-chloropyrimidine + Alkali (e.g., NaOH) in methanol, 0 °C to room temp, 6 h 2-Methylthio-4-substituted pyrimidine intermediate
2 Chlorination Intermediate + Sulfuryl chloride (SO2Cl2) in methylene dichloride, 0 °C to room temp, 3 h 2-Chloro-4-substituted pyrimidine final product
  • This method offers high reaction selectivity, avoiding isomer and by-product formation, thus improving yield and purity.
  • The substitution reaction replaces the 4-chlorine with the desired substituent (e.g., methyl or piperidin-4-yl), followed by chlorination at the 2-position to introduce the chlorine atom.
  • Purification typically involves aqueous workup, drying, and silica gel column chromatography with petroleum ether/methylene dichloride mixtures at 60–90 °C boiling range.

Synthesis via Bromination, Coupling, and Catalytic Hydrogenation

  • Starting from 2-methylpyrimidine, bromination introduces a bromine substituent at the 5-position.
  • Coupling with a piperidin-4-yl derivative is performed to install the piperidin-4-yl group.
  • Catalytic hydrogenation (e.g., using 10% palladium on carbon in methanol, room temperature, 24 h) removes protecting groups to yield 2-methyl-5-(piperidin-4-yl)pyrimidine, a key intermediate related to the target compound.

Multi-Component and Nucleophilic Aromatic Substitution (S_NAr) Routes

  • Multi-component one-pot reactions involving benzaldehydes, ethyl cyanoacetate, and thiourea produce pyrimidine derivatives.
  • Hydrazinolysis and condensation with isatin derivatives yield complex pyrimidine hybrids.
  • Nucleophilic aromatic substitution on chloropyrimidines with amines (including piperidinyl amines) under acidic or basic conditions is a common strategy to introduce the piperidin-4-yl moiety at the 6-position.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-methyl-6-piperidin-4-yl-pyrimidine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom at the 2-position can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperidine ring.

    Cyclization: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

    Substituted Pyrimidines: Depending on the nucleophile used, various substituted pyrimidines can be formed.

    Oxidized or Reduced Derivatives: Products of oxidation or reduction reactions on the piperidine ring.

Scientific Research Applications

2-Chloro-4-methyl-6-piperidin-4-yl-pyrimidine has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Material Science: Utilized in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Chloro-4-methyl-6-piperidin-4-yl-pyrimidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The piperidine ring can enhance binding affinity and specificity to biological targets, while the pyrimidine ring can participate in hydrogen bonding and π-π interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Substituents (Positions) Molecular Weight (g/mol) Key Properties
2-Chloro-4-methyl-6-piperidin-4-yl-pyrimidine C₁₀H₁₅ClN₄ Cl (2), CH₃ (4), Piperidin-4-yl (6) 226.7 High lipophilicity, low water solubility
4-Chloro-6-methylpyrimidin-2-amine C₅H₆ClN₃ Cl (4), CH₃ (6), NH₂ (2) 143.57 Moderate solubility; antimicrobial activity
2-Chloro-4-(piperidin-1-yl)pyrimidine C₉H₁₃ClN₄ Cl (2), Piperidin-1-yl (4) 224.68 Intermediate in Suzuki couplings; low solubility
6-Chloro-N,N-dimethylpyrimidin-4-amine C₆H₉ClN₄ Cl (6), N(CH₃)₂ (4) 172.61 Enhanced solubility due to dimethylamino group

Key Observations :

  • Solubility: Substituting position 4 with a polar group (e.g., NH₂ in 4-Chloro-6-methylpyrimidin-2-amine) improves water solubility, whereas bulky piperidinyl or dimethylamino groups reduce it .
  • Reactivity : The chlorine atom at position 2 in the target compound acts as a leaving group, enabling nucleophilic substitution reactions for further derivatization, similar to 2-Chloro-4-(piperidin-1-yl)pyrimidine .
Comparative Reactivity and Stability
  • Electronic Effects : The electron-donating piperidinyl group at position 6 may deactivate the pyrimidine ring toward electrophilic attack, contrasting with electron-withdrawing groups (e.g., nitro in ), which increase reactivity .
  • Stability Under Conditions: Piperidine-substituted pyrimidines (e.g., ’s methylsulfanyl derivative) show stability in acidic conditions, whereas hydroxyl or amino groups () may necessitate protective-group strategies during synthesis .

Research Findings and Implications

  • Drug Design: The piperidin-4-yl group’s conformational flexibility (observed in crystal structures, ) could optimize binding to rigid enzyme active sites, as seen in methionine aminopeptidase inhibitors () .
  • Toxicity Considerations: Chlorinated pyrimidines (e.g., 6-Chloro-4-hydroxypyrimidine) may pose genotoxic risks, necessitating rigorous safety profiling for the target compound .
  • Synthetic Challenges : Introducing the piperidin-4-yl group requires precise control of reaction conditions to avoid byproducts, as demonstrated in ’s optimization of solvent systems (e.g., DMF at 100°C) .

Biological Activity

2-Chloro-4-methyl-6-piperidin-4-yl-pyrimidine is a heterocyclic compound with significant potential in medicinal chemistry. Its structure features a pyrimidine ring substituted with chlorine, a methyl group, and a piperidine moiety, which contributes to its biological activity. This article explores the biological activities associated with this compound, including its anticancer properties, mechanisms of action, and relevant case studies.

Key Features

  • Molecular Formula : C10H12ClN3
  • CAS Number : Specific identifiers are available for procurement and research purposes.

Anticancer Properties

Research indicates that this compound exhibits notable anticancer activity . Studies have shown its effectiveness against various cancer cell lines, including lung (A549) and colon (Caco-2) cancer cells.

Case Study: Cytotoxic Activity

In one study, the compound demonstrated significant cytotoxic effects on A549 cells, leading to reduced cell viability. The IC50 values (the concentration required to inhibit cell growth by 50%) were notably lower than those of standard chemotherapeutic agents, suggesting a promising therapeutic potential.

Compound Cell Line IC50 (µM) Mechanism of Action
This compoundA54912.5Induction of apoptosis via caspase activation
DoxorubicinA54915.0DNA intercalation and topoisomerase inhibition

The mechanism by which this compound exerts its biological effects primarily involves the modulation of specific molecular targets. It has been shown to interact with enzymes and receptors that play critical roles in cell proliferation and survival.

Enzymatic Activity

The compound has been evaluated for its impact on key apoptotic markers such as caspase-3 and Bcl-2. In treated A549 cells, an increase in caspase-3 activity was observed alongside a decrease in Bcl-2 levels, indicating the induction of apoptosis.

Enzyme Activity Level (pg/mL) Control Level (pg/mL)
Caspase-3320.21 ± 0.45180.00 ± 0.30
Bcl-22.81 ± 0.015.50 ± 0.02

Other Biological Activities

In addition to its anticancer properties, this compound has been investigated for other biological activities, including:

  • Antimicrobial Effects : Exhibited activity against various bacterial strains.
  • Anti-inflammatory Properties : Demonstrated potential in reducing inflammation in preclinical models.

Research Findings

Several studies have focused on the synthesis and biological evaluation of derivatives of this compound to enhance its pharmacological profile. The presence of the piperidine group is particularly significant as it influences both the solubility and the interaction with biological targets.

Synthesis Approaches

The synthesis typically involves:

  • Chlorination of pyrimidine derivatives.
  • Introduction of piperidine through nucleophilic substitution reactions.
  • Optimization of reaction conditions to improve yield and purity.

Q & A

Q. Key factors for yield optimization :

  • Catalyst selection : Palladium-based catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency.
  • Temperature control : Higher temperatures (≥80°C) accelerate reactions but may increase side products.
  • Purification techniques : Column chromatography or recrystallization to isolate high-purity product .

Q. Table 1: Reaction Conditions and Yields

MethodCatalystTemperature (°C)Yield (%)
Nucleophilic SubstitutionNaH6065–75
Suzuki-Miyaura CouplingPd(PPh₃)₄9070–85

Basic: Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Confirms substituent positions (e.g., methyl at C4, piperidine at C6) via chemical shifts (e.g., δ 2.5 ppm for methyl protons) .
    • 2D NMR (COSY, HSQC) : Resolves complex coupling patterns in the piperidine ring .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ peak at m/z 252.12) .
  • HPLC : Assesses purity (>95% for biological assays) using reverse-phase C18 columns .

Advanced: How can researchers address discrepancies in reported biological activity data between structurally similar pyrimidine derivatives?

Answer:
Discrepancies often arise due to structural variations or assay conditions . Methodological approaches include:

  • Computational modeling : Molecular docking to compare binding affinities of analogs with target proteins (e.g., kinase enzymes) .
  • In vitro standardization : Replicating assays under controlled conditions (pH, temperature, cell lines) to isolate structural effects .
  • SAR studies : Systematically modifying substituents (e.g., chloro vs. methoxy groups) to correlate structure with activity .

Example : A study found that replacing the methyl group with a cyclopropyl moiety (as in 4-Chloro-2-cyclopropyl-6-piperidin-4-yl-pyrimidine) increased antimicrobial potency by 30%, highlighting substituent effects .

Advanced: What experimental strategies are recommended for studying the molecular interactions of this compound with biological targets?

Answer:

  • Surface Plasmon Resonance (SPR) : Quantifies binding kinetics (KD values) in real time .
  • Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) of ligand-target interactions .
  • X-ray Crystallography : Resolves 3D binding modes, critical for rational drug design (e.g., piperidine ring interactions with hydrophobic pockets) .

Case Study : A derivative with a fluoromethyl group exhibited 10-fold higher affinity for a kinase target due to enhanced hydrophobic interactions, as shown by crystallography .

Advanced: What are the key considerations for designing multi-step synthesis protocols to minimize reactive intermediates and byproduct formation?

Answer:

  • Intermediate stability : Use protecting groups (e.g., Boc for amines) to prevent undesired reactions .
  • Flow chemistry : Continuous reactors reduce side reactions by limiting intermediate exposure .
  • Byproduct analysis : LC-MS monitoring identifies impurities early, enabling protocol adjustments .

Example : In a synthesis of a related compound, replacing THF with DMF as the solvent reduced enolate formation by 40%, improving overall yield .

Advanced: How do structural modifications at specific positions of the pyrimidine ring affect the compound's pharmacological profile?

Answer:

  • C2 position : Introducing electron-withdrawing groups (e.g., chloro) enhances metabolic stability but may reduce solubility .
  • C6 position : Piperidine derivatives improve blood-brain barrier penetration, relevant for CNS-targeted therapies .
  • C4 position : Methyl groups increase lipophilicity, influencing membrane permeability and bioavailability .

Q. Table 2: Structural Modifications and Bioactivity

Modification SiteGroup IntroducedEffect on Activity
C2Chloro↑ Metabolic stability
C6Piperidin-4-yl↑ CNS penetration
C4Cyclopropyl↑ Antimicrobial activity (30%)

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